Butriptyline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Treatment of Neuropathic Pain

Neuropathic pain arises from damage to the nervous system and can be chronic and debilitating. Studies suggest Butriptyline may be effective in managing neuropathic pain, particularly in conditions like post-herpetic neuralgia (PHN) and diabetic neuropathy.

- A 2018 meta-analysis found moderate-quality evidence supporting the use of Butriptyline for neuropathic pain, with its efficacy comparable to other TCAs.

- However, the authors highlight the need for further high-quality research to confirm these findings and establish optimal dosing strategies.

Management of ADHD Symptoms

Attention deficit hyperactivity disorder (ADHD) is a neurodevelopmental disorder characterized by inattention, hyperactivity, and impulsivity. While stimulants are the first-line treatment for ADHD, some individuals may not respond well to them or experience side effects.

- Research suggests Butriptyline might offer potential benefits in managing ADHD symptoms in adults, particularly those with comorbid depression.

- A 2012 review examined studies on Butriptyline for adult ADHD and concluded that while findings were promising, further investigations with larger sample sizes and longer durations are needed to confirm its efficacy and safety for this specific use.

Investigating Butriptyline's Mechanism of Action

Understanding how Butriptyline exerts its therapeutic effects is crucial for optimizing its use and potentially developing new treatment strategies. Research efforts are directed towards elucidating the drug's mechanism of action, focusing on:

- Neurotransmitter systems: Studies suggest Butriptyline primarily affects the noradrenergic system by inhibiting the reuptake of norepinephrine, a neurotransmitter involved in mood regulation and pain perception. However, its potential interactions with other neurotransmitter systems like serotonin are also being investigated.

- Brain imaging studies: Utilizing techniques like functional magnetic resonance imaging (fMRI), researchers aim to understand the brain regions and circuits influenced by Butriptyline during its therapeutic action.

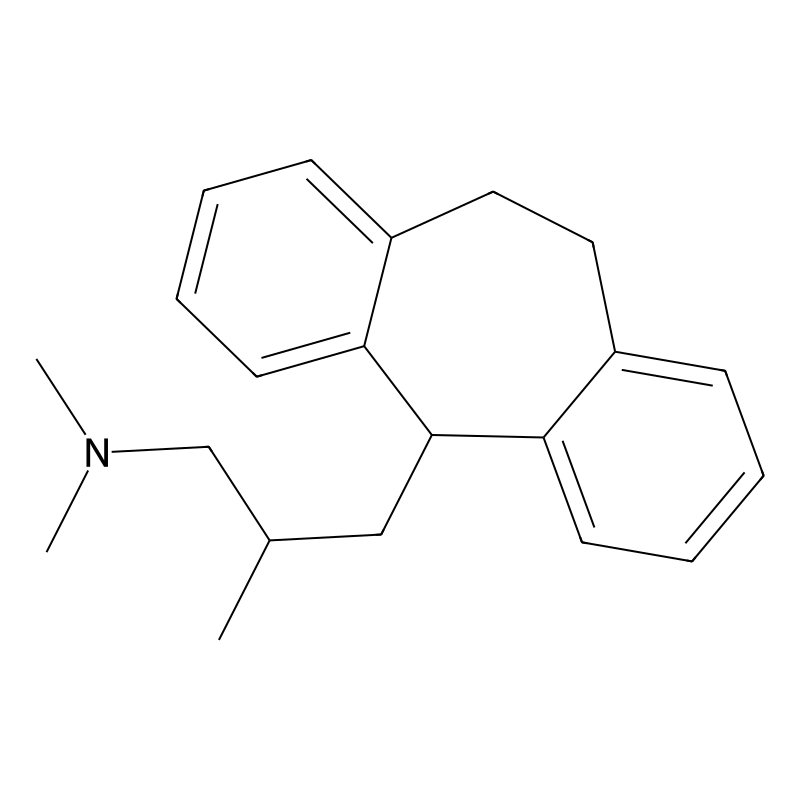

Butriptyline is a tricyclic antidepressant that has been utilized primarily in Europe since its introduction in 1974. Structurally, it is characterized by an isobutyl side chain that distinguishes it from other tricyclic antidepressants, such as amitriptyline. The chemical formula for butriptyline is C21H27N, and it is known for its potent anticholinergic effects, which can lead to side effects like dry mouth, constipation, urinary retention, blurred vision, and cognitive disturbances .

The exact mechanism by which butriptyline exerts its antidepressant effect is not fully understood. However, like other TCAs, it is thought to work by increasing the levels of neurotransmitters, particularly serotonin and norepinephrine, in the brain []. These neurotransmitters are involved in mood regulation, and deficiencies are implicated in depression [].

The primary biological activity of butriptyline is its antidepressant effect, achieved by increasing the availability of serotonin and norepinephrine in synaptic clefts. This mechanism is crucial for alleviating depressive symptoms. Additionally, butriptyline has been shown to potentiate the effects of other compounds like 5-hydroxytryptophan (5-HTP), enhancing behavioral responses at higher doses .

The synthesis of butriptyline typically involves multi-step organic reactions starting from simpler aromatic compounds. The specific methods may vary, but a common approach includes:

- Formation of the Tricyclic Structure: This often involves cyclization reactions that build the core structure.

- Introduction of the Isobutyl Side Chain: This step may involve alkylation reactions using appropriate reagents to attach the isobutyl group.

- Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity for pharmaceutical use.

Butriptyline is primarily used in the treatment of major depressive disorder and other mood disorders. Its effectiveness in managing these conditions stems from its ability to modulate neurotransmitter levels in the brain. Additionally, due to its anticholinergic properties, it may be utilized in treating certain types of chronic pain and anxiety disorders .

Interaction studies have demonstrated that butriptyline can interact with various neurotransmitter systems beyond serotonin and norepinephrine. For instance, it has been found to affect cholinergic pathways, which can lead to enhanced arousal reactions when combined with agents like physostigmine . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Butriptyline shares structural and functional similarities with several other tricyclic antidepressants. Below are some comparable compounds along with a brief comparison highlighting butriptyline's uniqueness:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| Amitriptyline | Contains a dibenzocycloheptene structure | More sedative effects |

| Nortriptyline | A metabolite of amitriptyline | Less sedative; more selective |

| Doxepin | Contains a dibenzoxepine structure | Strong antihistamine properties |

| Clomipramine | More potent serotonin reuptake inhibitor | Primarily used for OCD |

Butriptyline's unique isobutyl side chain provides distinct pharmacological properties that differentiate it from these compounds, particularly in terms of its specific side effect profile and efficacy in certain patient populations.

The synthesis of butriptyline involves several sophisticated chemical transformations, with catalytic methods playing a crucial role in efficiently generating this tricyclic antidepressant compound.

Tricyclic Antidepressant Derivatives

Isobutyl Side Chain Homology

Butriptyline is structurally characterized as the isobutyl side chain homologue of amitriptyline, a relationship that defines its chemical properties and pharmacological effects. This structural similarity places butriptyline in the tricyclic antidepressant family while distinguishing it through the isobutyl moiety that contributes to its unique pharmacodynamic profile.

The basic structural scaffold of butriptyline consists of a tricyclic dibenzo[a,d]cycloheptene ring system with an isobutyl-substituted aminopropyl side chain. This structure is closely related to amitriptyline but features the distinctive isobutyl group that modifies its receptor interactions and metabolism.

Catalytic Reactions for Precursor Synthesis

A significant advancement in the synthesis of butriptyline involves catalytic C–H functionalization of trimethylamine. This reaction represents a versatile method for creating the crucial carbon-carbon bonds required in butriptyline's structure. The process employs titanium catalysts to achieve carbon–carbon bond-forming hydroaminoalkylation reactions between trimethylamine and various unsaturated compounds including alkynes, alkenes, allenes, or methylenecyclopropane.

The C–H bond activation at the methyl group of trimethylamine is particularly important as it offers direct methods for C–H functionalization, a key step in constructing the dimethylaminomethyl-substituted products that form the backbone of butriptyline.

Asymmetric Catalysis in Intermediate Formation

The synthesis of butriptyline benefits from advances in asymmetric catalysis for creating intermediates with precise stereochemical control. While not specific to butriptyline, relevant asymmetric synthesis strategies have been developed for related compounds in the antidepressant class.

One approach involves the use of ruthenium-based catalysts for the asymmetric reduction of enones. For instance, at just 0.1% loading, catalysts like [(S,S)-Teth-TsDPEN]RuCl have demonstrated full conversion with 97-98% enantiomeric excess in related systems. Such methods could potentially be adapted for stereoselective steps in butriptyline synthesis.

Another method utilizes asymmetric copper catalysis, which has been successfully applied to the derivatization of biologically active alkylamines. This umpolung-enabled copper-catalyzed approach allows for regioselective transformations that could be valuable in creating the specific substitution patterns needed for butriptyline.

Cross-Coupling and Cyclization Strategies

The synthesis of butriptyline and related tricyclic antidepressants often employs transition metal-catalyzed cross-coupling reactions. A typical approach involves the conversion of aryl halides to toluene derivatives through reactions catalyzed by transition metals, such as bis-(triphenylphosphine) nickel(II) dichloride.

A specific example of butriptyline synthesis is described using the following procedure:

In a controlled environment under N₂-atmosphere, a reaction vessel is charged with TiBn₄ (41.2 mg, 0.10 mmol, 10 mol%), LH₂ (36.5 mg, 0.10 mmol, 10 mol%), and toluene (1.1 mL). To this solution, trimethylamine (0.4 mL, c = 2.5 mol L⁻¹ in toluene, 1.0 mmol) and 5-allyl-10,11-dihydro-5H-dibenzo[a,d]annulene (352 mg, 1.5 mmol) are added, followed by additional toluene (3.0 mL) for transferring [Ph₃C][B(C₆F₅)₄]. This hydroaminoalkylation reaction is a key step in butriptyline synthesis, demonstrating the importance of catalytic methods in forming the critical C-N bonds.

Neurochemical Mechanisms

Serotonin and Norepinephrine Reuptake Inhibition

Butriptyline demonstrates weaker inhibition of serotonin (SERT) and norepinephrine (NET) transporters compared to first-generation TCAs. Binding affinity studies reveal inhibitory constant ($$Ki$$) values of 1,360 nM for SERT and 5,100 nM for NET in human models, indicating substantially lower potency than imipramine ($$Ki$$: 1.4 nM for SERT, 37 nM for NET) or amitriptyline ($$K_i$$: 2.8 nM for SERT, 35 nM for NET) [1] [2]. This attenuated reuptake inhibition suggests that butriptyline’s antidepressant effects may rely more on secondary mechanisms, such as receptor antagonism, rather than primary monoaminergic modulation.

Anticholinergic and Antihistaminic Activity

Butriptyline exhibits robust binding to muscarinic acetylcholine receptors (mACh; $$Ki = 35$$ nM) and histamine H1 receptors ($$Ki = 1.1$$ nM), surpassing the anticholinergic and antihistaminic activity of many TCAs [1] [3]. These properties contribute to its sedative effects, which are mediated through H1 receptor blockade in the hypothalamus, and peripheral anticholinergic effects such as dry mouth and constipation. The drug’s high affinity for H1 receptors aligns with findings that tricyclic antidepressants with strong antihistaminic activity preferentially inhibit $$[^3H]$$-pyrilamine binding in rat brain membranes [3].

Receptor Binding Affinities

5-HT and Adrenergic Receptor Interactions

Butriptyline interacts with serotonin 5-HT$${2A}$$ ($$Ki = 380$$ nM) and α$$1$$-adrenergic receptors ($$Ki = 570$$ nM), though with lower affinity than its effects on H1 and mACh receptors [1]. The 5-HT$${2A}$$ antagonism may contribute to anxiolytic and sleep-promoting effects, while α$$1$$-adrenergic blockade could explain mild orthostatic hypotension observed in some patients. Comparative binding data are summarized below:

| Receptor | Butriptyline $$K_i$$ (nM) | Amitriptyline $$K_i$$ (nM) | Imipramine $$K_i$$ (nM) |

|---|---|---|---|

| SERT | 1,360 | 2.8 | 1.4 |

| NET | 5,100 | 35 | 37 |

| H1 | 1.1 | 0.8 | 11 |

| mACh | 35 | 18 | 46 |

| 5-HT$$_{2A}$$ | 380 | 280 | 120 |

| α$$_1$$-adrenergic | 570 | 240 | 90 |

Data compiled from [1] [7] [8].

Comparative Analysis with Other TCAs

Butriptyline’s receptor profile distinguishes it from prototypical TCAs. For instance:

- Amitriptyline: Higher NET/SERT inhibition ratios (35/2.8 ≈ 12.5) versus butriptyline (5,100/1,360 ≈ 3.75) [1] [7].

- Imipramine: Stronger α$$1$$-adrenergic blockade ($$Ki = 90$$ nM) compared to butriptyline’s 570 nM [8].

- Doxepin: Shares potent H1 antagonism ($$K_i = 0.2$$ nM) but lacks butriptyline’s mACh affinity [3].

This atypical binding may reduce cardiovascular side effects associated with norepinephrine reuptake inhibition while amplifying sedative and anticholinergic properties.

Modulation of Neurotransmitter Systems

CNS Activity in Preclinical Models

Electroencephalography (EEG) studies in rats demonstrate that butriptyline alters cortical oscillations, suppressing theta (4–8 Hz) and beta (12–30 Hz) bands during inactive states, a pattern distinct from serotonergic drugs like selective serotonin reuptake inhibitors (SSRIs) [4]. These effects correlate with H1 receptor occupancy, suggesting histaminergic modulation dominates its acute CNS actions. Furthermore, butriptyline blocks physostigmine-induced arousal in cats, implicating anticholinergic mechanisms in its sedative profile [6].

Impact on Sleep Architecture

In rodent models, butriptyline reduces rapid eye movement (REM) sleep duration, a hallmark of TCAs. However, Wistar-Kyoto rats—a strain with inherent REM sleep abnormalities—show resistance to butriptyline-induced REM suppression, contrasting with pronounced effects in Sprague-Dawley rats [5]. This strain-dependent response highlights interactions between genetic background and antihistaminic drug effects. The drug’s suppression of delta activity (1–4 Hz) during locomotion further suggests state-dependent modulation of sleep-wake cycles [4].

Forced Swimming Test Applications

The Forced Swimming Test represents one of the most widely utilized behavioral paradigms for evaluating antidepressant-like effects in preclinical research [1] [2]. This test, originally developed by Porsolt and colleagues in 1978, measures immobility behavior in rodents forced to swim in an inescapable water-filled cylinder, with reduced immobility interpreted as an indicator of antidepressant efficacy [1] [3].

Immobility Reduction in Rodents

The fundamental principle underlying the Forced Swimming Test involves the measurement of behavioral despair through immobility duration [4]. When rodents are placed in an inescapable swimming situation, they initially exhibit vigorous escape-oriented behaviors, followed by periods of immobility characterized by minimal movements necessary to maintain flotation [3] [5]. Antidepressant compounds, including tricyclic antidepressants, typically reduce this immobility time while increasing active behaviors [2] [6].

Research demonstrates that tricyclic antidepressants produce distinct behavioral profiles in the Forced Swimming Test. Noradrenergic reuptake inhibitors such as desipramine selectively increase climbing behavior, while serotonergic compounds like fluoxetine predominantly enhance swimming behavior [2] [5]. This differential response pattern allows for pharmacological characterization of antidepressant mechanisms [7].

Studies examining butriptyline in comparative pharmacological investigations have revealed important distinctions from other tricyclic antidepressants. Jaramillo and Greenberg conducted comprehensive comparative studies demonstrating that butriptyline differs significantly from imipramine and amitriptyline in its neurochemical profile [8] [9]. Unlike imipramine and amitriptyline, butriptyline showed ineffectiveness in potentiating noradrenaline and serotonin effects on the cat nictitating membrane, suggesting limited monoamine reuptake inhibition properties [8] [9].

The specificity of butriptyline effects in behavioral models indicates a distinct pharmacological profile compared to conventional tricyclic antidepressants. While traditional tricyclics like desipramine demonstrate robust effects in reducing immobility at doses of 10-25 milligrams per kilogram [10] [7], butriptyline research suggests different dose-response characteristics and potentially alternative mechanisms of action.

Methodological Variability and Standardization

The Forced Swimming Test exhibits significant methodological variability across laboratories, which substantially impacts reproducibility and interpretation of results [1] [11]. Critical parameters that influence baseline immobility and drug sensitivity include water temperature, cylinder dimensions, test duration, animal strain, and environmental conditions [1] [3] [5].

Water temperature represents a critical variable, with the standard range of 22-25 degrees Celsius significantly affecting baseline immobility levels [5]. Cylinder diameter variations also substantially impact behavioral outcomes, with smaller diameters increasing immobility due to wall contact opportunities, while larger diameters force continuous swimming [5]. These dimensional considerations are particularly important for distinguishing between climbing and swimming behaviors in pharmacological studies [7].

Strain differences constitute another major source of variability in Forced Swimming Test outcomes [2] [6]. Wistar-Kyoto rats demonstrate enhanced baseline immobility compared to Sprague-Dawley rats, making them particularly sensitive to noradrenergic antidepressants [6]. C57BL/6 mice show high baseline immobility suitable for dose-response studies, while DBA/2 mice exhibit selective sensitivity to serotonergic compounds [2].

The pre-test session, typically conducted 24 hours prior to the main test, critically influences drug sensitivity [1] [2]. This 15-minute initial exposure appears essential for establishing the behavioral despair state and optimizing detection of antidepressant effects [2]. Studies that omit this preconditioning phase often report inconsistent or reduced drug sensitivity [12].

Environmental factors including lighting conditions, housing density, and testing time also significantly influence outcomes [1] [2]. Circadian rhythm considerations are particularly important, as monoamine transporter expression and drug metabolism exhibit diurnal variations that can affect antidepressant response patterns [13].

Tail Suspension and Olfactory Bulbectomy Models

The Tail Suspension Test serves as an alternative behavioral despair model, particularly suitable for mice [14] [15]. This paradigm involves suspending mice by their tails and measuring immobility duration, with reduced immobility indicating antidepressant-like effects [14] [16]. The test demonstrates sensitivity to major classes of antidepressants while requiring minimal equipment and avoiding potential swimming-related confounds [15].

Specific research on butriptyline effects in the Tail Suspension Test remains limited in the available literature. However, the test has demonstrated utility in distinguishing between different antidepressant mechanisms, with noradrenergic compounds affecting distinct behavioral patterns compared to serotonergic agents [2] [15]. The test typically employs a six-minute duration, with the initial period of agitation followed by immobility phases [16].

Methodological considerations for the Tail Suspension Test include the prevention of tail-climbing behavior, particularly problematic in C57BL/6 mice [2] [15]. This issue is typically addressed through the use of cylindrical climbing stoppers or alternative mouse strains [15]. The test demonstrates good inter-laboratory reproducibility and sensitivity to various antidepressant classes [2].

The olfactory bulbectomy model represents a chronic depression paradigm involving bilateral removal of olfactory bulbs in rodents [17] [18]. This surgical intervention produces persistent behavioral, neurochemical, and physiological alterations that model aspects of clinical depression [17]. Bulbectomized rats exhibit hyperactivity in open field tests, enhanced nocturnal activity, memory deficits, and altered neurotransmitter function [17].

Importantly, the olfactory bulbectomy model demonstrates selective responsiveness to chronic antidepressant treatment while showing resistance to acute administration [17] [18]. This characteristic provides valuable insight into the time course requirements for therapeutic efficacy. Tricyclic antidepressants including amitriptyline and desipramine effectively reverse bulbectomy-induced hyperactivity following chronic treatment [17] [18].

Studies examining age-related differences in olfactory bulbectomy responses have revealed distinct serotonergic signaling patterns between young and aged animals [19]. These findings suggest potential mechanisms underlying age-related differences in antidepressant responsiveness observed clinically [19].

Neuropharmacological Responses

Electroencephalogram and Physostigmine-Induced Arousal

Electroencephalographic studies provide valuable insights into the central nervous system effects of butriptyline and its interaction with cholinergic systems [20] [8]. Physostigmine, an acetylcholinesterase inhibitor, induces characteristic arousal responses in experimental animals that can be modified by various psychoactive compounds [20] [21].

Research by Jaramillo and Greenberg demonstrated that butriptyline functions as a potent blocker of physostigmine-induced electroencephalographic arousal responses [20] [8]. At doses of 20-30 milligrams per kilogram, butriptyline effectively suppressed the arousal reaction induced by physostigmine administration [20] [8]. This finding indicates significant anticholinergic activity, consistent with the antimuscarinic properties characteristic of tricyclic antidepressants [8].

The physostigmine arousal test serves as a sensitive measure of anticholinergic drug effects, providing insights into potential therapeutic and adverse effect profiles [21]. Compounds that block physostigmine-induced arousal typically exhibit antimuscarinic properties that may contribute to both therapeutic effects and side effect profiles including sedation and cognitive impairment [20].

Comparative studies revealed that butriptyline demonstrates similar potency to imipramine in blocking physostigmine-induced arousal, suggesting comparable anticholinergic activity [20] [8]. However, the clinical significance of this finding requires consideration alongside the compound's overall pharmacological profile and therapeutic efficacy [8].

Electroencephalographic power spectral analysis has provided additional insights into antidepressant effects on brain activity patterns [21]. Studies examining hippocampal and cortical electroencephalographic activity during arousal and slow-wave phases have revealed specific frequency band alterations associated with antidepressant treatment [21].

Sleep-Wake Cycle Modulation

Sleep pattern analysis represents a critical component of antidepressant pharmacology research, given the prominent sleep disturbances associated with depression and the therapeutic effects of antidepressant compounds on sleep architecture [20] [13]. Butriptyline demonstrates significant effects on sleep-wake cycles that parallel those observed with other tricyclic antidepressants [20] [8].

Research findings indicate that butriptyline at doses of 20-30 milligrams per kilogram produces substantial reductions in rapid eye movement sleep duration with concomitant increases in non-rapid eye movement sleep [20] [8]. These effects closely resemble those produced by amitriptyline, although butriptyline appears to require higher doses to achieve similar magnitude effects [8].

The suppression of rapid eye movement sleep represents a characteristic effect of tricyclic antidepressants and may contribute to their therapeutic efficacy [20] [22]. Clinical studies have consistently demonstrated that effective antidepressant treatment is associated with rapid eye movement sleep reduction and normalization of sleep architecture abnormalities commonly observed in depression [22].

Rapid eye movement sleep alterations in depression include decreased rapid eye movement sleep latency, increased rapid eye movement density, and prolonged rapid eye movement periods [22]. Antidepressant compounds that effectively suppress rapid eye movement sleep may help normalize these pathological patterns [22].

The relationship between sleep-wake cycle modulation and antidepressant efficacy involves complex interactions between circadian rhythm regulation, neurotransmitter systems, and homeostatic sleep processes [13] [23]. Circadian rhythm disturbances frequently accompany depression, and compounds that modulate sleep-wake cycles may provide therapeutic benefits through rhythm stabilization [13].

Studies examining the temporal relationship between sleep pattern changes and behavioral improvements suggest that sleep effects may precede or accompany antidepressant responses [13] [24]. This temporal association supports the hypothesis that sleep-wake cycle modulation contributes to therapeutic efficacy rather than representing merely an epiphenomenon [24].

The sedative and anxiolytic properties associated with butriptyline may reflect its dual activity profile, encompassing both antidepressant and anxiolytic effects [8]. This dual activity pattern was observed clinically and correlates with the compound's effects on sleep architecture and arousal systems [8].

Research examining circadian rhythm interactions with antidepressant effects has revealed time-dependent variations in drug sensitivity and efficacy [13]. These chronopharmacological considerations may be particularly relevant for compounds like butriptyline that demonstrate significant effects on sleep-wake cycles [13].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AA - Non-selective monoamine reuptake inhibitors

N06AA15 - Butriptyline

Other CAS

Wikipedia

Dates

Explore Compound Types